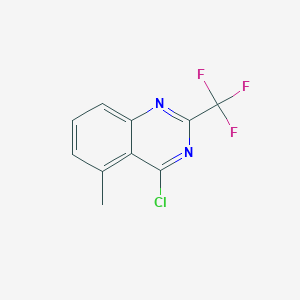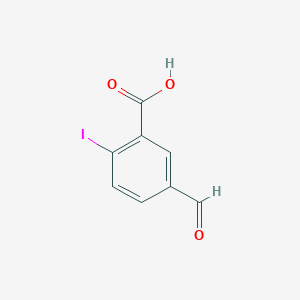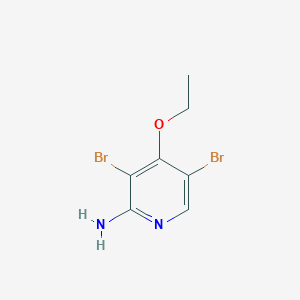
(3R)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile: is an organic compound with a complex structure that includes an amino group, a bromine-substituted aromatic ring, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile typically involves multi-step organic reactions. One common method starts with the bromination of 2-methylbenzene to obtain 3-bromo-2-methylbenzene. This intermediate is then subjected to a series of reactions including nitrile formation and amination to yield the final product. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Imines or oximes.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (3R)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile serves as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Medicine
Potential applications in medicine include the development of new therapeutic agents. The compound’s structure allows for modifications that can enhance its biological activity and selectivity towards specific molecular targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, dyes, and other advanced materials.
Mécanisme D'action
The mechanism by which (3R)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R)-3-Amino-3-(3-chloro-2-methylphenyl)propanenitrile
- (3R)-3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile
- (3R)-3-Amino-3-(3-iodo-2-methylphenyl)propanenitrile
Uniqueness
Compared to its analogs, (3R)-3-Amino-3-(3-bromo-2-methylphenyl)propanenitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, affecting the compound’s physical and chemical properties. This uniqueness can be leveraged in designing molecules with specific characteristics and activities.
Propriétés
Formule moléculaire |
C10H11BrN2 |
|---|---|
Poids moléculaire |
239.11 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(3-bromo-2-methylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11BrN2/c1-7-8(10(13)5-6-12)3-2-4-9(7)11/h2-4,10H,5,13H2,1H3/t10-/m1/s1 |
Clé InChI |
ZEZDEJOAPSZJFG-SNVBAGLBSA-N |
SMILES isomérique |
CC1=C(C=CC=C1Br)[C@@H](CC#N)N |
SMILES canonique |
CC1=C(C=CC=C1Br)C(CC#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


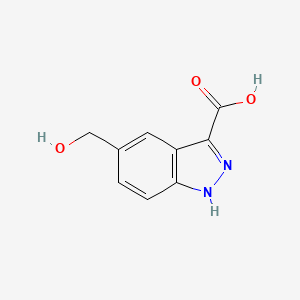
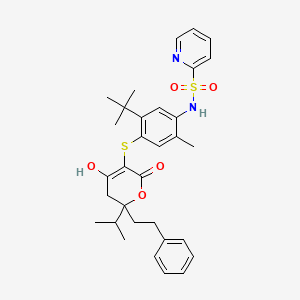
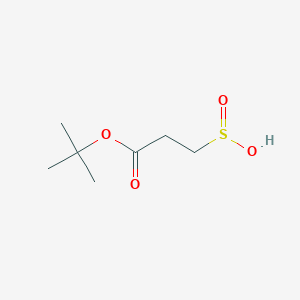
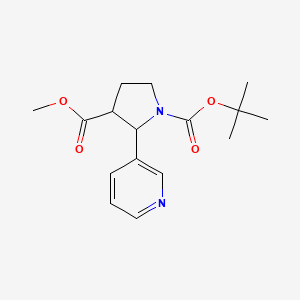

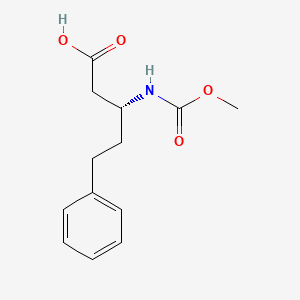
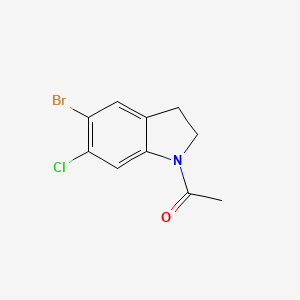
![2-Chloro-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13033262.png)
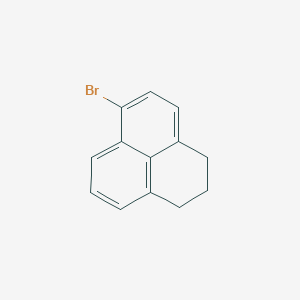
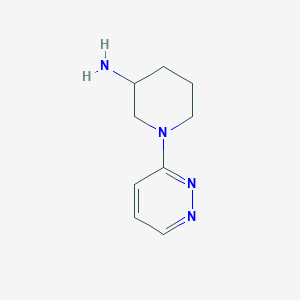
![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]propanoic acid](/img/structure/B13033273.png)
